methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate
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Overview
Description
Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a chlorinating agent to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The chlorine atom in the oxadiazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the oxadiazole ring.
Scientific Research Applications
Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
- Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate
- Methyl 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoate
Uniqueness
Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is unique due to the presence of the chlorine atom in the oxadiazole ring. This chlorine atom can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-10(11)16-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPVQPYITXHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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